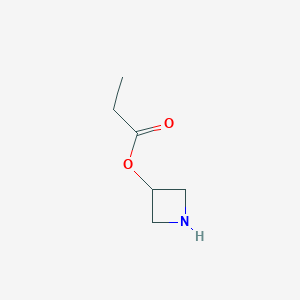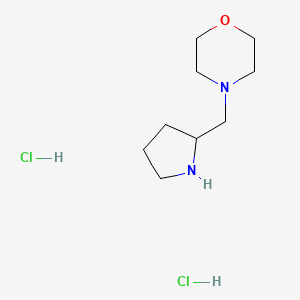
4-(2-Pyrrolidinylmethyl)morpholine dihydrochloride
説明
4-(2-Pyrrolidinylmethyl)morpholine dihydrochloride, also known as 4-Pyrrolidinylmethylmorpholine dihydrochloride (PMDM), is a chemical compound used in scientific research. PMDM is an organic compound belonging to the class of morpholines, which is a cyclic amine composed of four carbon atoms, one nitrogen atom, and two oxygen atoms. PMDM is typically used as a reagent in organic synthesis, as a buffer in biochemistry, and as a solvent in various scientific experiments. PMDM is a colorless and odorless powder that is soluble in water and most organic solvents.
科学的研究の応用
Chemical Synthesis and Characterization
- Synthesis and Characterization of Complexes: The chemical has been utilized in synthesizing complexes like [CoIII(salophen)(amine)2]ClO4 with variations including morpholine and pyrrolidine. These complexes have unique crystal structures and exhibit significant hydrogen bonding and π–π interactions (Amirnasr et al., 2001).
Pharmaceutical and Biological Applications
- PI3K-AKT-mTOR Pathway Inhibition: The compound serves as a key pharmacophore in PI3K and PIKKs inhibition. Its structure, particularly the morpholine moiety, is crucial for forming hydrogen bonding interactions and achieving selectivity in inhibiting these kinases, crucial in cancer and other diseases (Hobbs et al., 2019).
Material Science and Catalysis
- Synthesis and Catalysis: The compound has been employed in the synthesis of N-{2-(arylchalcogeno)ethyl}morpholine/piperidine ligands. These ligands, upon reaction, form complexes that are potent catalysts for reactions like the Heck reaction, showcasing the versatility of the compound in facilitating chemical transformations (Singh et al., 2013).
- Morpholine Ring Contraction and Pyridine Lithiation: The compound participates in reactions leading to ring contractions and lithiations, providing straightforward routes to functional oxazolidinyl pyridines, indicating its role in complex chemical synthesis processes (Gros et al., 2008).
Synthesis of Intermediates
- Intermediate for Tumor Inhibition: It has been used to synthesize intermediates that inhibit tumor necrosis factor alpha and nitric oxide, indicating its importance in the development of anti-inflammatory and anti-tumor agents (Lei et al., 2017).
Crystallography and Structural Analysis
- Structural Analysis: The compound has been utilized in crystallographic studies to understand the molecular structure and interactions, as seen in studies involving the morpholine ring adopting specific conformations and participating in hydrogen bonding and π–π stacking interactions (Horton et al., 2012).
Tellurium Chemistry
- Complexation with Palladium(II) and Mercury(II): The chemical forms complexes with Palladium(II) and Mercury(II), as seen in the synthesis and complexation of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its structural characterization. These complexes have implications in various chemical processes and potential applications in material science (Singh et al., 2000).
特性
IUPAC Name |
4-(pyrrolidin-2-ylmethyl)morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-2-9(10-3-1)8-11-4-6-12-7-5-11;;/h9-10H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPYQHONNDBVST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2CCOCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Pyrrolidinylmethyl)morpholine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394708.png)
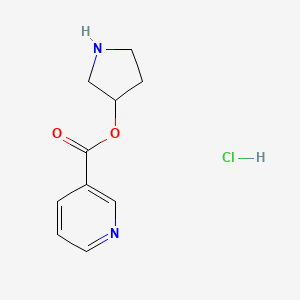
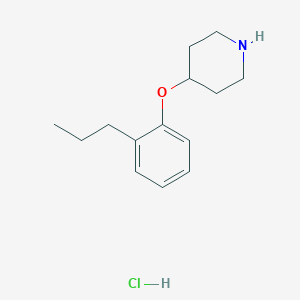
![3-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394713.png)
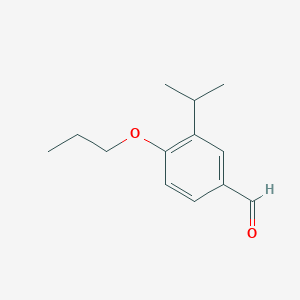

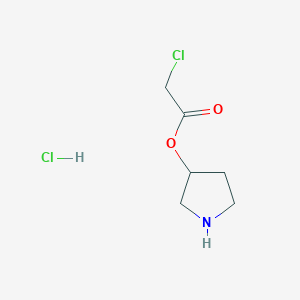
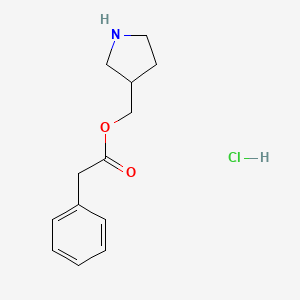
![4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394723.png)
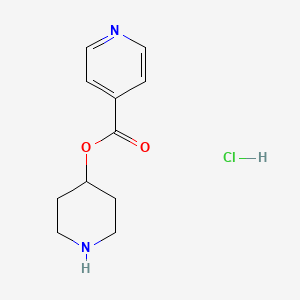
![3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1394725.png)
![3-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394726.png)
